![molecular formula C14H15BrClN3O2S2 B2418310 2-(5-Bromothiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216843-39-8](/img/structure/B2418310.png)
2-(5-Bromothiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound contains several functional groups and structural features that are common in organic chemistry . The presence of a thiophene ring (a five-membered ring with one sulfur atom) and a pyridine ring (a six-membered ring with one nitrogen atom) suggests that this compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a pyridine ring, which is a six-membered ring with one nitrogen atom . These rings are part of a larger structure that also includes a tetrahydrothieno ring and several functional groups, including a bromine atom and two carboxamide groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromine atom, which is a good leaving group, and the carboxamide groups, which can participate in a variety of reactions . The thiophene and pyridine rings could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s molecular weight and potentially its boiling point . The carboxamide groups could form hydrogen bonds, influencing the compound’s solubility .Applications De Recherche Scientifique
Antimycobacterial Applications
One significant application of derivatives of tetrahydrothieno[2,3-c]pyridine-3-carboxamide is in the development of novel inhibitors for Mycobacterium tuberculosis pantothenate synthetase. These compounds demonstrate potential as antimycobacterial agents. For instance, a study revealed that certain derivatives exhibited significant inhibition of Mycobacterium tuberculosis and were non-cytotoxic at certain concentrations (Samala et al., 2014).
Synthetic Pathways and Isomer Study
The compound's synthesis methodologies and isomer studies are also a focus. Research in this area includes the synthesis of positional isomers of related compounds, exploring their structural and functional properties (Jiang et al., 2010).
Derivative Synthesis for Bioactive Compounds
Derivatives of tetrahydrothieno[2,3-c]pyridine-3-carboxamide are studied for their roles in synthesizing bioactive compounds. For example, the synthesis of 2-pyridinethiones from triarylpropenones has been investigated, highlighting the versatility of this chemical scaffold in producing various biologically relevant compounds (Paniagua et al., 2010).
Potential Anti-Inflammatory Agents
The compound's derivatives have also been examined for potential anti-inflammatory applications. This research angle involves synthesizing related molecules and evaluating their bioactivity, providing insights into their therapeutic potential (Moloney, 2001).
Synthesis of Complex Heterocycles
Complex heterocyclic structures incorporating tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives are synthesized and studied for their biological activities. This includes compounds with potential pharmacological properties like antimicrobial and antifungal activities (Youssef et al., 2012).
Cytotoxicity Studies
Investigations into the cytotoxicity of thieno[2,3-b]pyridine derivatives are also a key area of research. These studies provide valuable information on the compounds' potential as therapeutic agents against various cell lines, including cancer cell lines (Hung et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
2-[(5-bromothiophene-2-carbonyl)amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O2S2.ClH/c1-18-5-4-7-9(6-18)22-14(11(7)12(16)19)17-13(20)8-2-3-10(15)21-8;/h2-3H,4-6H2,1H3,(H2,16,19)(H,17,20);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDUHQBJKYUUSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(S3)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClN3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

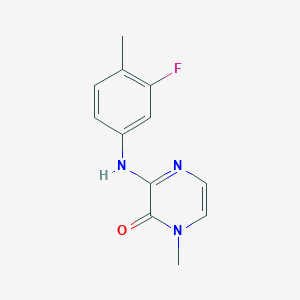
![N-(4-(morpholine-4-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2418228.png)
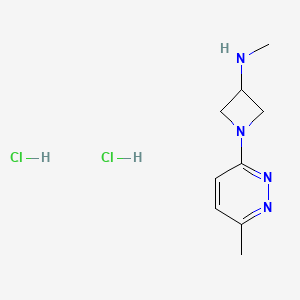
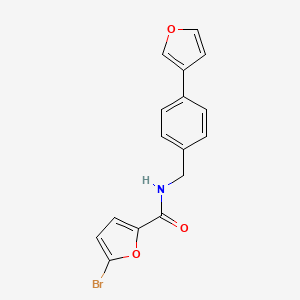
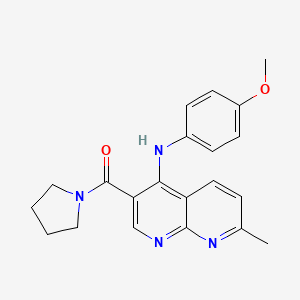
![Ethyl 2-(2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2418236.png)
![2-(3-Chloro-4-ethoxyphenyl)-4-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2418237.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzofuran-2-carboxamide](/img/structure/B2418238.png)
![4-{(E)-[(5-methyl-3-isoxazolyl)amino]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2418241.png)

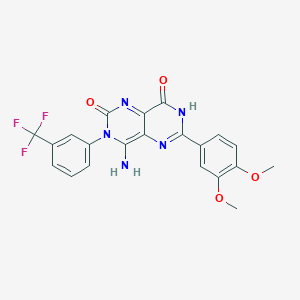
![Tricyclo[4.2.1.0^{2,5}]nonan-3-one](/img/structure/B2418246.png)
![Methyl 3-(1,3-benzodioxol-5-yl)-3-[(2-thienylsulfonyl)amino]propanoate](/img/structure/B2418247.png)
